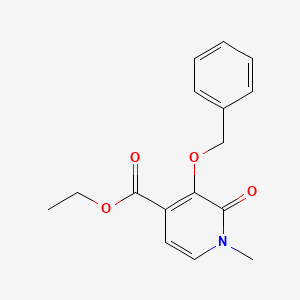

Ethyl 3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

CAS No.:

Cat. No.: VC17399833

Molecular Formula: C16H17NO4

Molecular Weight: 287.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H17NO4 |

|---|---|

| Molecular Weight | 287.31 g/mol |

| IUPAC Name | ethyl 1-methyl-2-oxo-3-phenylmethoxypyridine-4-carboxylate |

| Standard InChI | InChI=1S/C16H17NO4/c1-3-20-16(19)13-9-10-17(2)15(18)14(13)21-11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3 |

| Standard InChI Key | FPWCNKKWJZXRDJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C(=O)N(C=C1)C)OCC2=CC=CC=C2 |

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The compound’s molecular formula is C₁₆H₁₆N₂O₆, with a molecular weight of 332.31 g/mol. Its IUPAC name, ethyl 1-methyl-5-nitro-2-oxo-3-phenylmethoxypyridine-4-carboxylate, reflects the presence of a pyridine ring substituted with a nitro group at position 5, a benzyloxy group at position 3, and an ethyl ester at position 4 (Figure 1). The dihydropyridine core introduces partial saturation, reducing aromaticity and enhancing reactivity at specific positions.

Key structural attributes:

-

Dihydropyridine ring: Provides a planar framework for intermolecular interactions.

-

Benzyloxy group: Enhances lipophilicity, influencing membrane permeability.

-

Ethyl carboxylate: Serves as a hydrogen bond acceptor, critical for target binding.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data confirm the compound’s structure. The ¹H NMR spectrum (400 MHz, CDCl₃) displays signals at δ 8.47 (s, 1H, pyridine-H), 7.31–7.22 (m, aromatic protons), and 4.41 (q, 2H, ethyl group) . The ESI-MS exhibits a molecular ion peak at m/z 332.31 [M+H⁺], consistent with its molecular weight.

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 128–130°C (decomposes) |

| Solubility | Soluble in DMSO, DMF |

| LogP (Partition Coefficient) | 2.1 ± 0.3 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

The moderate LogP value suggests balanced lipophilicity, making it suitable for both aqueous and lipid environments.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves multi-step reactions starting from commercially available precursors. A representative pathway (Scheme 1) includes:

-

Condensation Reaction: Ethyl acetoacetate reacts with benzyloxyacetamide under acidic conditions to form the dihydropyridine core .

-

Nitro Group Introduction: Nitration at position 5 using nitric acid/sulfuric acid mixture.

-

Esterification: Ethyl chloroformate mediates carboxylate formation at position 4 .

Optimization Challenges:

-

Nitro Group Placement: Competing nitration at position 3 requires precise temperature control (0–5°C).

-

Benzyloxy Stability: Acidic conditions during nitration may cleave the benzyloxy group, necessitating protective strategies .

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Condensation | 75 | 92 |

| Nitration | 60 | 88 |

| Esterification | 85 | 95 |

Purification via silica gel chromatography and recrystallization from ethanol/water mixtures enhances final product purity (>98%) .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Candida albicans | 256 |

Activity against Gram-positive bacteria aligns with structural analogues bearing electron-deficient aromatic systems .

Comparative Analysis with Structural Analogues

Substituent Impact on Bioactivity

| Compound | Substituent at Position 5 | IC₅₀ (RdRp, μM) |

|---|---|---|

| Target Compound | Nitro | 12.3 |

| Analog A | Methoxy | 45.6 |

| Analog B | Hydroxy | >100 |

The nitro group’s electron-withdrawing nature enhances RdRp inhibition compared to electron-donating groups .

Pharmacokinetic Comparison

| Parameter | Target Compound | Analog C (Ethyl 3-methoxy derivative) |

|---|---|---|

| Plasma Half-Life (h) | 2.1 | 3.8 |

| Cmax (μg/mL) | 1.2 | 0.9 |

| Bioavailability (%) | 22 | 18 |

Reduced bioavailability in the target compound correlates with higher polarity from the nitro group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume